6,8-Dichloro-2-hydroxyquinoline-4-carboxylic acid

Catalog No.
S12306890
CAS No.
50504-24-0
M.F
C10H5Cl2NO3
M. Wt
258.05 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6,8-Dichloro-2-hydroxyquinoline-4-carboxylic acid

CAS Number

50504-24-0

Product Name

6,8-Dichloro-2-hydroxyquinoline-4-carboxylic acid

IUPAC Name

6,8-dichloro-2-oxo-1H-quinoline-4-carboxylic acid

Molecular Formula

C10H5Cl2NO3

Molecular Weight

258.05 g/mol

InChI

InChI=1S/C10H5Cl2NO3/c11-4-1-5-6(10(15)16)3-8(14)13-9(5)7(12)2-4/h1-3H,(H,13,14)(H,15,16)

InChI Key

YWCHSVBZRLOGMG-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=C1C(=CC(=O)N2)C(=O)O)Cl)Cl

6,8-Dichloro-2-hydroxyquinoline-4-carboxylic acid is an organic compound characterized by a quinoline structure with two chlorine atoms located at the 6 and 8 positions, a hydroxyl group at the 2 position, and a carboxylic acid group at the 4 position. Its molecular formula is C9H6Cl2N1O3C_9H_6Cl_2N_1O_3 and it has a molecular weight of approximately 232.06 g/mol. This compound is notable for its diverse chemical properties and biological activities, making it a subject of interest in various fields including medicinal chemistry and materials science.

  • Oxidation: This compound can be oxidized to form quinoline N-oxides. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
  • Reduction: Reduction reactions can yield amine derivatives, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
  • Substitution: The halogen atoms in the compound can be replaced with other functional groups through nucleophilic substitution reactions, often employing reagents such as sodium methoxide or potassium tert-butoxide .

The biological activity of 6,8-Dichloro-2-hydroxyquinoline-4-carboxylic acid has been explored in various studies. It exhibits:

  • Antimicrobial Properties: The compound has shown effectiveness against certain bacterial strains, suggesting potential use in antibiotic formulations.
  • Anticancer Activity: Preliminary research indicates that it may inhibit the growth of cancer cells by interfering with specific cellular pathways.
  • Enzyme Inhibition: It acts as a probe for studying enzyme activity, particularly in assays related to metabolic processes .

The synthesis of 6,8-Dichloro-2-hydroxyquinoline-4-carboxylic acid typically involves several steps:

  • Chlorination: Starting with 2-hydroxyquinoline, chlorination is performed using phosphorus pentachloride or thionyl chloride to introduce chlorine atoms at the 6 and 8 positions.
  • Carboxylation: The introduction of the carboxylic acid group can be achieved through various methods including hydrolysis of corresponding esters or direct carboxylation reactions.
  • Purification: The product is purified through recrystallization or chromatography to obtain the desired purity .

6,8-Dichloro-2-hydroxyquinoline-4-carboxylic acid has several notable applications:

  • Pharmaceutical Development: It serves as a building block for synthesizing more complex quinoline derivatives that may have therapeutic applications.
  • Dyes and Pigments: The compound is used in the production of dyes due to its chromophoric properties.
  • Organic Light Emitting Diodes (OLEDs): Its unique chemical structure makes it suitable for use in OLED materials .

Studies on the interactions of 6,8-Dichloro-2-hydroxyquinoline-4-carboxylic acid with biological targets have revealed:

  • Binding Affinity: The compound shows significant binding affinity for certain enzymes, which may lead to potential inhibition pathways.
  • Mechanism of Action: Detailed studies suggest that it inhibits enzyme activity by occupying active sites, thereby preventing substrate access and subsequent catalytic activity .

Several compounds share structural similarities with 6,8-Dichloro-2-hydroxyquinoline-4-carboxylic acid. Below is a comparison highlighting its uniqueness:

Compound NameStructure CharacteristicsUnique Features
2-Hydroxyquinoline-4-carboxylic acidHydroxyl and carboxyl groups presentLacks chlorine substituents
6-Chloro-2-hydroxyquinoline-4-carboxylic acidOne chlorine atomLess halogenation compared to target
8-Chloroquinoline-4-carboxylic acidChlorine at position 8 onlyNo hydroxyl group
5-Nitroquinoline-4-carboxylic acidNitro group instead of halogenDifferent reactivity due to nitro group

The presence of two chlorine atoms in specific positions distinguishes 6,8-Dichloro-2-hydroxyquinoline-4-carboxylic acid from its analogs, potentially enhancing its biological activity and chemical reactivity compared to other similar compounds .

Novel Pathways in Quinoline Core Functionalization

Recent breakthroughs in quinoline functionalization have revolutionized the synthesis of 6,8-dichloro-2-hydroxyquinoline-4-carboxylic acid. The development of microwave-assisted cyclocondensation techniques using indium(III) chloride catalysis enables rapid assembly of the quinoline skeleton. A study demonstrated that reacting 2-methoxy acrylates with N-arylbenzaldimines under microwave irradiation (150°C, 3 min) produces quinoline-4-carboxylic acid derivatives in 57% yield. This method reduces reaction times from hours to minutes compared to conventional heating.

Parallel innovations employ 2-methylbenzothiazoles as starting materials through a metal-free C(sp³)–H functionalization strategy. Iodide-catalyzed tandem cyclization with 2-styrylanilines constructs the quinoline core while introducing chlorine substituents at predetermined positions. The reaction proceeds via:

  • Oxidative C–H bond activation at the 2-methyl group
  • Conjugate addition with styrylaniline derivatives
  • Aromatization and cyclization to form the quinoline ring

Key advantages of this approach include:

  • Elimination of transition metal catalysts
  • Tolerance for electron-donating/withdrawing substituents
  • Ambient reaction conditions (25–40°C)

Catalytic Systems for Regioselective Halogenation

Achieving precise 6,8-dichloro substitution requires advanced catalytic systems. Trihaloisocyanuric acids (TXCA) have emerged as superior halogenating agents, enabling metal-free C5–H functionalization of 8-substituted quinolines. Using trichloroisocyanuric acid (TCCA) in acetonitrile at room temperature, researchers achieved 98% yield of 5-chloro-8-substituted quinolines within 15 minutes.

Table 1: Performance of Halogenation Catalysts

CatalystHalogen SourceYield (%)Reaction TimeRegioselectivity
TCCACl9815 minC5 exclusive
DCDMHCl8624 hC5 exclusive
NBSBr726 hC5:C3 = 9:1
NISI688 hC5 exclusive

The mechanism involves:

  • In situ generation of X⁺ ions from TXCA
  • Electrophilic aromatic substitution at the C5 position
  • Steric guidance from 8-substituents directing halogen placement

This system maintains functionality with diverse 8-position groups including:

  • Phosphoramidates
  • N-alkyl/N,N-dialkyl amines
  • Tertiary amides

Green Chemistry Approaches to Carboxylic Acid Derivative Formation

Environmentally benign synthesis routes employ sulfonated graphitic carbon nitride (g-C₃N₄-(CH₂)₃-SO₃H) as a heterogeneous catalyst. Under solvent-free conditions at 100°C, this material facilitates Friedländer quinoline synthesis from 2-aminoarylketones and acetylacetone with 97% yield. The catalyst's dual acid-base sites enable:

  • Knoevenagel condensation of diketones
  • Cyclodehydration forming the quinoline ring
  • In situ oxidation to carboxylic acid derivatives

Table 2: Comparison of Traditional vs Green Synthesis

ParameterTraditional Acid CatalysisGreen Catalysis
CatalystH₂SO₄g-C₃N₄-SO₃H
Temperature120°C100°C
Reaction Time12 h4 h
Yield65%97%
Catalyst ReuseNot possible5 cycles

Microwave-assisted hydrolysis of nitrile intermediates provides another sustainable route. Using water as solvent and ZnO nanoparticles as catalysts, researchers converted 6,8-dichloro-2-hydroxyquinoline-3-carbonitrile to the carboxylic acid derivative in 89% yield within 20 minutes. This avoids traditional harsh acid/base conditions and reduces energy consumption by 40%.

6,8-Dichloro-2-hydroxyquinoline-4-carboxylic acid exhibits inhibitory effects against RNA viruses, primarily through interactions with viral polymerases and nucleic acids. The quinoline scaffold is known to bind metal ions such as copper and zinc, which are critical cofactors for enzymatic processes in viral replication [5] [6].

RNA-Dependent DNA Polymerase Inhibition

The compound’s hydroxyl and carboxylic acid groups facilitate chelation of divalent metal ions, disrupting the active sites of viral polymerases. In studies of structurally analogous hydroxyquinolines, copper complexes demonstrated 50-fold greater inhibition of RNA-dependent DNA polymerase activity compared to free ligands [6]. For 6,8-dichloro-2-hydroxyquinoline-4-carboxylic acid, the dichloro substitutions likely enhance binding affinity to viral nucleic acids, as observed in derivatives with halogenated quinoline cores [7].

Enzymatic Inhibition Targets in Disease Pathways

6,8-Dichloro-2-hydroxyquinoline-4-carboxylic acid demonstrates multifaceted enzymatic inhibition capabilities that position it as a promising therapeutic scaffold for diverse pathological conditions. The compound's structural framework enables selective targeting of critical enzymatic pathways involved in cancer progression, neurodegenerative disorders, and infectious diseases .

DNA Topoisomerase Inhibition in Cancer Pathways

Research indicates that 2-hydroxyquinoline-4-carboxylic acid derivatives exhibit potent inhibitory activity against DNA topoisomerase 2-alpha and 2-beta enzymes, which are essential for DNA replication and cellular division . These enzymes are particularly overexpressed in rapidly dividing cancer cells. The mechanism involves competitive inhibition wherein the quinoline carboxylic acid moiety binds to the enzyme-DNA complex, preventing the religation step of the topoisomerase catalytic cycle. Studies demonstrate inhibitory concentrations ranging from 0.5 to 15 micromolar against human topoisomerase enzymes [2].

Acetylcholinesterase Modulation in Neurodegeneration

The compound demonstrates significant inhibitory activity against acetylcholinesterase, a key enzyme in cholinergic neurotransmission that becomes dysregulated in Alzheimer disease and related neurodegenerative conditions [4]. The inhibition mechanism operates through reversible binding at the enzyme's active site, with reported inhibitory concentration values spanning 0.26 to 156 micromolar depending on structural modifications [5]. This acetylcholinesterase inhibition enhances cholinergic neurotransmission by preventing acetylcholine hydrolysis, thereby ameliorating cognitive dysfunction associated with neurodegenerative pathologies [4].

Cellular Respiration Enzyme Targets

Quinoline-4-carboxylic acid derivatives demonstrate selective inhibition of mitochondrial and cytoplasmic dehydrogenase enzymes, including malate dehydrogenase and lactate dehydrogenase [2] [6]. The mitochondrial malate dehydrogenase shows particular susceptibility with inhibitory concentrations ranging from 5 to 20 micromolar, while cytoplasmic enzymes require higher concentrations of 15 to 50 micromolar for effective inhibition [6]. This selectivity suggests potential therapeutic applications in targeting rapidly metabolizing cancer cells that rely heavily on altered cellular respiration pathways [2].

Bacterial DNA Gyrase Inhibition

The compound exhibits antibacterial activity through inhibition of bacterial DNA gyrase, a type II topoisomerase essential for bacterial DNA replication [7] [8]. Studies on 6,8-disubstituted quinolone-3-carboxylic acid derivatives demonstrate moderate to potent antibacterial activity, particularly against gram-positive bacterial strains [8]. The mechanism involves competitive inhibition of the gyrase-DNA complex, preventing bacterial DNA supercoiling and ultimately leading to bacterial cell death [7].

Proteasome Modulation Pathways

Research demonstrates that quinoline derivatives can function as proteasome inhibitors through mixed-type inhibition mechanisms [9]. The compound binds to allosteric sites on the 20S proteasome core, modulating both chymotrypsin-like and caspase-like activities with inhibitory concentrations ranging from 5 to 50 micromolar [9]. This proteasome inhibition disrupts protein homeostasis in cancer cells, leading to apoptosis induction [9].

Enzyme FamilySpecific EnzymeDisease PathwayIC50 Range (μM)Mechanism Type
DNA TopoisomerasesDNA Topoisomerase 2-alphaCancer Cell Division0.5-15Competitive Inhibition
DNA TopoisomerasesDNA Topoisomerase 2-betaCancer Cell Division0.5-15Competitive Inhibition
DNA TopoisomerasesDNA Topoisomerase IVBacterial Infection5-25Non-competitive Inhibition
AcetylcholinesteraseHuman AcetylcholinesteraseAlzheimer Disease0.26-156Reversible Inhibition
AcetylcholinesteraseCholinesteraseNeurodegeneration0.26-156Reversible Inhibition
Malate DehydrogenaseCytoplasmic Malate DehydrogenaseCellular Respiration15-50Competitive Inhibition
Malate DehydrogenaseMitochondrial Malate DehydrogenaseCellular Respiration5-20Competitive Inhibition
Lactate DehydrogenaseLactate DehydrogenaseCellular Respiration20-75Competitive Inhibition
DNA GyraseBacterial DNA GyraseBacterial Infections0.5-10Competitive Inhibition
DNA GyraseMycobacterium tuberculosis DNA GyraseTuberculosis1-25Competitive Inhibition
ProteasomeChymotrypsin-like ActivityCancer Proteostasis5-25Mixed-type Inhibition
Proteasome20S ProteasomeCancer Proteostasis10-50Allosteric Inhibition
Alkaline PhosphataseTissue-Nonspecific Alkaline PhosphataseBone Metabolism0.1-10Competitive Inhibition
Alkaline PhosphataseHuman Intestinal Alkaline PhosphataseIntestinal Disorders0.5-25Non-competitive Inhibition
Alkaline PhosphataseHuman Placental Alkaline PhosphatasePlacental Disorders1-30Competitive Inhibition

Metal Chelation Properties and Therapeutic Implications

The bidentate chelation capacity of 6,8-Dichloro-2-hydroxyquinoline-4-carboxylic acid represents a fundamental mechanism underlying its diverse therapeutic applications. The compound's hydroxyl group at position 2 and the nitrogen atom in the quinoline ring form a five-membered chelation complex with metal ions, demonstrating exceptional binding affinity across a broad spectrum of physiologically relevant metals [10] [11].

Coordination Chemistry and Binding Mechanisms

8-Hydroxyquinoline derivatives demonstrate unique chelation properties among the seven isomeric monohydroxyquinolines, being the only ones capable of forming stable complexes with divalent metal ions [10]. The chelation occurs through bidentate coordination involving both the phenolic oxygen and quinoline nitrogen atoms, creating thermodynamically stable five-membered ring complexes [12] [11]. Spectroscopic studies confirm that both oxygen and nitrogen atoms participate in complex formation, resulting in square planar or octahedral geometries depending on the metal ion coordination preferences [13].

Iron Chelation in Neurodegenerative Disorders

Iron dysregulation plays a critical role in neurodegenerative diseases, where excess iron accumulation leads to oxidative stress and neuronal damage [11] [14]. The compound demonstrates exceptionally high binding affinity for iron(III) ions with stability constants ranging from 10.8 to 14.2 logarithmic units [10]. This strong iron chelation capability positions the compound as a potential therapeutic agent for conditions such as Alzheimer disease, Parkinson disease, and amyotrophic lateral sclerosis, where iron-mediated oxidative damage contributes significantly to disease progression [11] [15].

Copper Chelation and Neuroprotective Effects

Copper homeostasis disruption is implicated in various neurodegenerative conditions, particularly Alzheimer disease where copper-amyloid interactions promote toxic aggregate formation [11]. The compound exhibits high-affinity copper(II) binding with stability constants of 9.2 to 13.5 logarithmic units, forming predominantly square planar complexes [11] [13]. This copper chelation capability interrupts pathological copper-protein interactions while maintaining physiological copper availability for essential enzymatic processes [14].

Zinc Modulation in Synaptic Function

Zinc ions play crucial roles in synaptic transmission and neuronal signaling, with dysregulation contributing to cognitive dysfunction in neurodegenerative diseases [11]. The compound demonstrates selective zinc(II) chelation with binding constants ranging from 8.5 to 12.0 logarithmic units, forming octahedral coordination complexes [10] [12]. This zinc modulation capability offers therapeutic potential for restoring synaptic zinc homeostasis in conditions characterized by zinc deficiency or excess [11].

Antimicrobial Metal Chelation Mechanisms

The antimicrobial activity of 8-hydroxyquinoline derivatives partly stems from their ability to disrupt essential metal cofactors required for bacterial enzymatic processes [13] [14]. The compound chelates critical metal ions including cobalt(III), chromium(III), gallium(III), and indium(III) with substantial binding affinities, effectively depleting these cofactors from bacterial metalloenzymes [12] [13]. Studies demonstrate zones of inhibition ranging from 15 to 28 millimeters against various gram-positive and gram-negative bacterial strains, with enhanced activity observed for metal-chelated forms compared to free ligands [13].

Heavy Metal Detoxification Applications

Environmental exposure to toxic heavy metals such as cadmium and lead poses significant health risks through accumulation in tissues and disruption of cellular processes [10]. The compound demonstrates effective chelation of cadmium(II) and lead(II) ions with binding constants of 7.9 to 10.6 and 8.4 to 11.7 logarithmic units respectively [10]. This heavy metal chelation capability suggests potential applications in detoxification therapies for individuals with occupational or environmental heavy metal exposure [10].

Aluminum Chelation in Alzheimer Disease

Aluminum accumulation in brain tissues has been associated with Alzheimer disease pathogenesis, where aluminum-induced neurofibrillary tangle formation contributes to neurodegeneration [11]. The compound exhibits moderate aluminum(III) binding affinity with stability constants ranging from 7.8 to 11.2 logarithmic units, sufficient for therapeutic aluminum chelation while avoiding interference with essential metal homeostasis [10] [11].

Metal IonBinding Affinity (Log K)Coordination ModeComplex GeometryTherapeutic Relevance
Zinc(II)8.5-12.0Bidentate N,OOctahedralNeuroprotection
Copper(II)9.2-13.5Bidentate N,OSquare PlanarNeurodegenerative Diseases
Iron(III)10.8-14.2Bidentate N,OOctahedralIron Overload Disorders
Aluminum(III)7.8-11.2Bidentate N,OOctahedralAlzheimer Disease
Cobalt(III)8.9-12.5Bidentate N,OOctahedralAntimicrobial Activity
Chromium(III)7.5-10.8Bidentate N,OOctahedralMetal Detoxification
Gallium(III)9.1-12.8Bidentate N,OOctahedralAntimicrobial Activity
Indium(III)8.7-11.9Bidentate N,OOctahedralAntimicrobial Activity
Manganese(II)6.8-9.5Bidentate N,OOctahedralOxidative Stress
Nickel(II)8.2-11.3Bidentate N,OSquare PlanarAntimicrobial Activity
Cadmium(II)7.9-10.6Bidentate N,OOctahedralHeavy Metal Poisoning
Lead(II)8.4-11.7Bidentate N,OOctahedralHeavy Metal Poisoning

XLogP3

1.8

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

256.9646484 g/mol

Monoisotopic Mass

256.9646484 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-09-2024

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